molecular formula C17H13NO5 B2578097 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate CAS No. 701260-69-7

1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate

Cat. No.: B2578097
CAS No.: 701260-69-7
M. Wt: 311.293
InChI Key: MHXBGPCZHWXJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate is an organic compound with the molecular formula C17H13NO5 It is characterized by the presence of an isoindoline-1,3-dione core linked to an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The ethoxybenzoate group can be introduced through esterification reactions under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of isoindoline derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate involves its interaction with specific molecular targets. The isoindoline-1,3-dione core can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

  • 1,3-Dioxoisoindolin-2-yl butyrate
  • 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
  • 1,3-Dioxoisoindolin-2-yl pivalate

Comparison: 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate is unique due to the presence of the ethoxybenzoate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-2-22-14-10-6-5-9-13(14)17(21)23-18-15(19)11-7-3-4-8-12(11)16(18)20/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXBGPCZHWXJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.